molecular formula C4H4Cl2 B1606063 cis-3,4-Dichlorocyclobutene CAS No. 2957-95-1

cis-3,4-Dichlorocyclobutene

Cat. No.: B1606063
CAS No.: 2957-95-1
M. Wt: 122.98 g/mol
InChI Key: MNOAQNJDZROAPA-UHFFFAOYSA-N
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Description

cis-3,4-Dichlorocyclobutene: is a versatile organic compound with the molecular formula C₄H₄Cl₂. It is a cyclobutene derivative where two chlorine atoms are attached to the third and fourth carbon atoms in a cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of complex polycyclic systems due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-3,4-Dichlorocyclobutene typically involves the chlorination of cyclooctatetraene. The process begins with the addition of dry chlorine gas to a solution of cyclooctatetraene in dry carbon tetrachloride at low temperatures (-28°C to -30°C). After the addition of chlorine, the mixture is treated with sodium carbonate to neutralize any hydrochloric acid formed during the reaction. The resulting product is then subjected to a Diels-Alder reaction with dimethyl acetylenedicarboxylate, followed by pyrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the final compound .

Chemical Reactions Analysis

Types of Reactions: cis-3,4-Dichlorocyclobutene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of cis-3,4-Dichlorocyclobutene in chemical reactions involves the interaction of its reactive sites (chlorine atoms and double bond) with various reagents. In cycloaddition reactions, the compound acts as a diene, reacting with dipolarophiles to form bicyclic structures. In polymerization reactions, the double bond undergoes metathesis to form polymer chains .

Comparison with Similar Compounds

Uniqueness: cis-3,4-Dichlorocyclobutene is unique due to its specific cis configuration and the position of chlorine atoms, which impart distinct reactivity and stereochemical properties. This makes it particularly valuable in stereoselective synthesis and the formation of complex molecular architectures .

Properties

CAS No.

2957-95-1

Molecular Formula

C4H4Cl2

Molecular Weight

122.98 g/mol

IUPAC Name

3,4-dichlorocyclobutene

InChI

InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H

InChI Key

MNOAQNJDZROAPA-UHFFFAOYSA-N

SMILES

C1=CC(C1Cl)Cl

Canonical SMILES

C1=CC(C1Cl)Cl

Origin of Product

United States

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